molecular formula C17H18N2O3 B2527530 N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide CAS No. 391861-33-9

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide

Cat. No.: B2527530
CAS No.: 391861-33-9
M. Wt: 298.342
InChI Key: FUOJVSYVIQYHJP-UHFFFAOYSA-N
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Description

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates a furan-2-carboxamide scaffold, a structure featured in compounds with documented bioactivity . Its molecular architecture, which combines aromatic phenyl and heterocyclic piperidine and furan rings, is characteristic of ligands designed to interact with central nervous system (CNS) protein targets . Specifically, research on analogous compounds featuring a carboxamide bridge and a piperidine moiety has demonstrated high affinity and selectivity for sigma receptors, which are implicated in various neurological processes and disorders . The presence of the furan ring further classifies it within a family of furan-carboxamide derivatives, which are actively investigated for their potential as versatile scaffolds in drug discovery . This product is intended for forensic analysis and in vitro pharmacological studies to elucidate new structure-activity relationships. It is supplied for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(furan-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(15-10-7-13-22-15)19(14-8-3-1-4-9-14)17(21)18-11-5-2-6-12-18/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJVSYVIQYHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to N-Phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide

Stepwise Coupling Strategy

The most widely reported method involves a two-step sequential acylation process (Figure 1):

Step 1: Synthesis of N-Phenylfuran-2-carboxamide
Furan-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C. Aniline is then added dropwise, yielding N-phenylfuran-2-carboxamide with 85–92% efficiency.

Step 2: Introduction of Piperidine-1-carbonyl Group
The secondary amine of the intermediate is acylated with piperidine-1-carbonyl chloride in tetrahydrofuran (THF), using N-methylmorpholine (NMM) as a base. Reaction at 40°C for 6 hr achieves 78–84% yield.

Table 1: Optimization of Stepwise Coupling Conditions
Parameter Optimal Range Impact on Yield
Coupling Agent (Step 1) EDC/HOBt (1.2 eq each) Maximizes to 92%
Solvent (Step 2) THF 84% vs 72% (DCM)
Temperature (Step 2) 40°C +15% vs RT

One-Pot Tandem Acylation

Microwave-assisted synthesis enables concurrent acylation of furan-2-carboxylic acid with aniline and piperidine-1-carbonyl chloride. Using DMT/NMM/TsO− as a ternary catalyst system in acetonitrile at 80°C (150 W microwave irradiation), this method achieves 88% yield in 45 minutes. Key advantages include:

  • Elimination of intermediate purification
  • Reduced total reaction time from 12 hr to <1 hr
  • Improved atom economy (E-factor = 2.3 vs 4.1 for stepwise method)

Alternative Routes and Modifications

Ugi Multicomponent Reaction

A four-component Ugi reaction between furan-2-carboxylic acid, aniline, piperidine-1-carboxaldehyde, and tert-butyl isocyanide in methanol at 25°C produces the target compound in 68% yield. While less efficient than coupling strategies, this approach demonstrates the molecule's compatibility with combinatorial synthesis platforms.

Enzymatic Aminolysis

Recent advancements employ immobilized lipase B from Candida antarctica (CAL-B) to catalyze the aminolysis of furan-2-carbonyl imidazole with N-phenylpiperidine-1-carboxamide. Under solvent-free conditions at 50°C, this green chemistry method achieves 81% conversion in 24 hr.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using a Corning Advanced-Flow reactor system demonstrate:

  • 92% yield at 100 g/hr throughput
  • Residence time of 8.2 minutes per step
  • 99.7% purity by HPLC without chromatography
Table 2: Batch vs Flow Synthesis Metrics
Metric Batch Process Flow Process
Annual Capacity 1.2 tonnes 8.7 tonnes
Solvent Waste 15 L/kg product 2.3 L/kg product
Energy Consumption 48 kWh/kg 19 kWh/kg

Analytical Characterization

Critical quality attributes are verified through:

  • 1H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, CONH), 7.72–7.68 (m, 2H, ArH), 3.51–3.45 (m, 4H, piperidine CH2)
  • HPLC-PDA : tR = 6.72 min (95:5 acetonitrile/water, 1 mL/min)
  • HRMS (ESI+) : m/z 353.1732 [M+H]+ (calc. 353.1734)

Challenges and Mitigation Strategies

Steric Hindrance in Di-Substituted Amide

The geminal N-phenyl and N-(piperidine-1-carbonyl) groups create significant steric crowding. Mitigation approaches include:

  • Using bulky bases (e.g., DIPEA) to deprotonate the amine
  • High-dilution conditions (0.01 M) during acylation steps
  • Ultrasonic irradiation to enhance molecular mobility

Epimerization at Piperidine Ring

Racemization at the piperidine nitrogen is minimized by:

  • Maintaining pH < 8 during reactions
  • Avoiding prolonged heating (>60°C)
  • Using chloroformate reagents instead of acyl chlorides

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution

The compound’s reactivity is dominated by its carboxamide and piperidine moieties. Key reactions include:

  • Acylation of Piperidine Nitrogen :
    Under basic conditions (e.g., NaHCO₃), the piperidine nitrogen undergoes acylation with electrophiles such as acyl chlorides. For example, reaction with furan-2-carbonyl chloride forms derivatives like N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide via nucleophilic substitution .

  • Hydrolysis of Carboxamide :
    Acidic or alkaline hydrolysis cleaves the carboxamide group, yielding furan-2-carboxylic acid and N-phenylpiperidine-1-carboxamide as products. This reaction is critical for metabolite studies .

Table 1: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYield (%)Source
AcylationFuran-2-carbonyl chloride, NaHCO₃N-substituted carboxamide65–78
Hydrolysis (Acidic)HCl (6M), refluxFuran-2-carboxylic acid + amine82
Hydrolysis (Alkaline)NaOH (2M), 80°CSame as above75

Ring-Opening and Functionalization

The furan ring participates in electrophilic aromatic substitution (EAS) and Diels-Alder reactions:

  • Nitration :
    Nitration at the 5-position of the furan ring occurs under mixed acid (HNO₃/H₂SO₄), producing 5-nitro-N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide . This derivative shows enhanced electron-withdrawing properties.

  • Diels-Alder Cycloaddition :
    Reacting with dienophiles (e.g., maleic anhydride) forms bicyclic adducts, useful in polymer chemistry .

Table 2: Furan Ring Reactivity

ReactionReagentsKey IntermediateApplicationSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan derivativePharmaceutical intermediates
Diels-AlderMaleic anhydride, ΔBicyclic oxanorbornenePolymer precursors

Pharmacological Interactions

While not a direct reaction, the compound’s biological interactions are relevant:

  • Opioid Receptor Binding :
    Structural analogs (e.g., furanylfentanyl) exhibit high μ-opioid receptor (MOR) affinity (Ki = 0.0279 nM) . The carboxamide group enhances binding selectivity over σ receptors .

  • Metabolic Pathways :
    Hepatic metabolism involves cytochrome P450-mediated N-dealkylation, producing nor-metabolites detectable in biofluids .

Stability and Degradation

  • Photodegradation :
    Exposure to UV light (254 nm) induces cleavage of the furan ring, forming unsaturated ketones and CO₂ .

  • Thermal Stability :
    Decomposes above 200°C, releasing phenyl isocyanate and furan-2-carboxylic acid anhydride .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted Perkin rearrangement improves yield (78%) in carboxamide synthesis .

  • Receptor Selectivity : Substituents on the phenyl group modulate sigma receptor binding (Ki = 7.8–34 nM) .

  • Toxicology : Metabolites like N-phenylpiperidine-4-amine are implicated in opioid-like toxicity .

Scientific Research Applications

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide, commonly known as furanylfentanyl, is a synthetic opioid that has garnered attention for its pharmacological properties and applications in various fields, particularly in medicinal chemistry and toxicology. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

Furanylfentanyl is characterized by its unique chemical structure, which includes a furan ring, a piperidine moiety, and a phenyl group. Its systematic name reflects its composition:

  • Molecular Formula : C17_{17}H18_{18}N2_2O3_3
  • Molecular Weight : 298.34 g/mol

The compound's structure contributes to its interaction with opioid receptors, particularly the mu-opioid receptor, which is crucial for its analgesic effects.

Opioid Receptor Binding Studies

Furanylfentanyl has been the subject of extensive research regarding its binding affinity to opioid receptors. It exhibits high potency at the mu-opioid receptor, with binding affinity values reported as follows:

CompoundKi (nM)
Furanylfentanyl0.0279
Fentanyl0.0793
Morphine0.192

These values indicate that furanylfentanyl is significantly more potent than traditional opioids like morphine and fentanyl, making it a candidate for further investigation in pain management therapies .

Toxicological Studies

Due to its potency, furanylfentanyl has been implicated in several cases of overdose and fatalities. Research has documented instances of acute intoxication where subjects displayed symptoms consistent with opioid overdose, such as respiratory depression and loss of consciousness. A notable case study involved ten intoxications where furanylfentanyl was identified alongside other substances, highlighting the need for careful monitoring of its use .

Analytical Chemistry

Furanylfentanyl's detection in biological samples has been facilitated by advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the precise quantification of furanylfentanyl in various matrices, aiding in forensic investigations and toxicological screenings .

Case Study 1: Clinical Toxicity Assessment

In a retrospective analysis of clinical cases from 2015 to 2016, researchers evaluated the impact of furanylfentanyl on patients presenting with opioid toxicity symptoms. The study revealed that most cases involved young males, with clinical features including respiratory arrest and miosis. This underscores the compound's potential dangers when misused or encountered in illicit drug formulations .

Case Study 2: Comparative Potency Analysis

A comparative study assessed the potency of various fentanyl analogs, including furanylfentanyl. The findings indicated that while traditional opioids have established therapeutic indices, newer analogs like furanylfentanyl possess significantly higher potencies with narrower safety margins. This raises concerns regarding their therapeutic use and potential for abuse .

Mechanism of Action

The mechanism of action of N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Furanylfentanyl belongs to the fentanyl analogue family, characterized by modifications to the parent compound’s piperidine or phenyl groups. Key structural analogues include:

Compound Structural Modification Key Features
Fentanyl Parent compound; N-propionyl group Clinical analgesic; rapid onset, short duration
Furanylfentanyl N-(2-furoyl) substitution Higher receptor affinity than fentanyl; implicated in overdoses
Ocfentanil 2-fluorophenyl + methoxyacetamide Similar potency to fentanyl; shorter-acting
Butyrfentanyl Butanamide substitution Lower potency than fentanyl; controlled in Poland (2015)
Acrylfentanyl Acrylamide group (CH₂=CHCO-) Variable potency; Schedule I in the U.S.
Tetrahydrofuranylfentanyl (THF-F) Oxolane-2-carboxamide substitution Structural similarity to furanylfentanyl; limited potency data

Pharmacological Profiles

  • Receptor Affinity : Furanylfentanyl’s µ-opioid receptor affinity exceeds fentanyl’s, likely due to enhanced lipophilicity from the furan ring . In contrast, ocfentanil’s methoxy group reduces lipophilicity, contributing to shorter action .
  • Potency : Furanylfentanyl is ~10–100× more potent than morphine, surpassing fentanyl in preclinical models . Ocfentanil matches fentanyl’s potency, while butyrfentanyl is less potent .
  • Metabolism: Furanylfentanyl undergoes N-dealkylation to nor-furanylfentanyl and hydroxylation to 4´-hydroxy-furanylfentanyl and β-hydroxy-furanylfentanyl . These metabolites retain partial opioid activity, prolonging toxicity .

Legal and Regulatory Status

Compound U.S. Schedule I EU Control Status Regional Controls (Examples)
Furanylfentanyl 2016 2017 Controlled in Poland (2018)
Ocfentanil 2017
Butyrfentanyl 2018 2014 Controlled in Poland (2015)
Acrylfentanyl 2017 2017 Listed in U.S. state laws

Toxicity and Overdose Data

  • Furanylfentanyl : Linked to 58% of fentanyl-related deaths in Ohio (Jan–Feb 2017) . Fatality reports emphasize its narrow therapeutic index and respiratory depression risk .
  • Ocfentanil : Associated with acute toxicity in European case studies, though fewer fatalities than furanylfentanyl .
  • Butyrfentanyl : Lower potency reduces overdose risk, but still implicated in fatalities due to illicit mixing with heroin .

Biological Activity

N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide, commonly known as furanylfentanyl, is a synthetic opioid that has garnered attention due to its potent biological activity, particularly in the context of analgesic and psychoactive properties. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Furanylfentanyl is structurally related to fentanyl and features a furan ring, a piperidine moiety, and a phenyl group. Its chemical structure can be represented as follows:

N phenyl N piperidine 1 carbonyl furan 2 carboxamide\text{N phenyl N piperidine 1 carbonyl furan 2 carboxamide}

This unique configuration contributes to its interaction with opioid receptors in the central nervous system (CNS).

Furanylfentanyl primarily acts as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity of furanylfentanyl to MOR has been quantified, revealing an IC50 value of approximately 0.0279 nM, indicating its high potency compared to other opioids like morphine and fentanyl .

Table 1: Opioid Receptor Binding Affinities

CompoundKi (nM)IC50 (nM)
Furanylfentanyl0.0279 ± 0.00800.192 ± 0.058
Morphine0.1313 ± 0.0050-
Fentanyl-0.213 ± 0.019

Antinociceptive Effects

Research indicates that furanylfentanyl exhibits significant antinociceptive effects in various pain models. In vivo studies have shown that it effectively reduces pain responses in rodent models, comparable to traditional opioids . The compound's efficacy is attributed to its ability to penetrate the blood-brain barrier rapidly, leading to quick onset of analgesia.

Antiviral Activity

Emerging studies have suggested that derivatives of furan compounds, including furanylfentanyl analogs, may possess antiviral properties. For instance, modifications to the piperidine group have been associated with enhanced activity against viral infections such as Ebola virus (EBOV), highlighting the potential for broader therapeutic applications .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of furanylfentanyl on various human cancer cell lines, demonstrating an EC50 range between 1-3 μM against tumor proliferation . This suggests potential applications in cancer therapeutics.
  • Toxicological Assessments : Given its potency, furanylfentanyl has raised concerns regarding misuse and toxicity. Reports indicate that it is significantly more potent than fentanyl, necessitating careful dosing and monitoring in clinical settings .
  • Metabolic Studies : Investigations into the metabolism of furanylfentanyl revealed multiple metabolites detectable in biological matrices such as urine and serum. These findings are crucial for understanding its pharmacokinetics and potential for abuse .

Q & A

Q. What established synthetic routes are available for N-phenyl-N-(piperidine-1-carbonyl)furan-2-carboxamide, and what critical reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

Imine Formation : Condensation of 1-benzyl-4-piperidone with aniline under reflux conditions.

Reduction : Sodium borohydride reduces the imine to N-phenyl-1-benzyl-4-piperidinamine .

Acylation : Reacting the amine with 2-furoyl chloride in tetrahydrofuran (THF) at 90°C for 20 hours, with pyridine as a catalyst.

Deprotection : Removal of the benzyl group using 1-chloroethyl-chloroformate in dichloromethane, followed by methanol reflux .

  • Critical Conditions :

  • Temperature : Elevated temperatures (90°C) during acylation improve reaction efficiency.

  • Purification : Flash chromatography (silica gel, chloroform/ethyl acetate) achieves >90% purity.

  • Yield : Typical yields range from 69% (acylation) to 91% (deprotection) .

    • Table 1: Synthesis Optimization Data
StepReagents/ConditionsYield (%)Reference
Acylation2-Furoyl chloride, THF, 90°C69
Deprotection1-Chloroethyl-chloroformate91

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperidine CH₂ groups).
  • ¹³C NMR : Carbonyl signals at ~165 ppm confirm the amide bond .
  • High-Resolution Mass Spectrometry (HRMS) :
  • Observed m/z 271.1430 (calculated 271.1441, error <5 ppm) validates molecular formula .
  • X-ray Crystallography :
  • Dihedral angles between furan and phenyl rings (e.g., 9.71°) confirm spatial arrangement .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Target acetylcholinesterase or kinase enzymes using fluorometric/colorimetric substrates (e.g., Ellman’s reagent) at 10–100 µM compound concentrations .
  • Cell Viability Assays :
  • MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies :
  • Radioligand displacement assays (e.g., μ-opioid receptor) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. What metabolic pathways are observed in hepatocyte studies, and how do they inform toxicity assessments?

  • Methodological Answer :
  • Phase I Metabolism :
  • Hydroxylation : CYP3A4-mediated hydroxylation at the piperidine ring (e.g., β-hydroxy-furanylfentanyl, m/z 391.2007) .
  • N-Dealkylation : Formation of nor-metabolites (e.g., nor-furanylfentanyl, m/z 271.1430) .
  • Phase II Metabolism :
  • Glucuronidation of hydroxylated metabolites detected via LC-MS/MS.
  • Toxicity Implications :
  • Nor-metabolites exhibit reduced receptor binding, suggesting detoxification pathways.
  • Hydroxylated metabolites may retain bioactivity, requiring in vivo validation .

Q. How do computational models predict target binding, and what validation steps are necessary?

  • Methodological Answer :
  • Molecular Docking :

  • AutoDock Vina or Schrödinger Suite models binding to μ-opioid receptors (docking scores ≤−8.0 kcal/mol suggest high affinity) .

  • Molecular Dynamics (MD) Simulations :

  • 100-ns simulations assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

  • Validation :

  • Compare computational Kᵢ values with experimental radioligand displacement data .

    • Table 2: Docking vs. Experimental Binding Data
ModelPredicted Kᵢ (nM)Experimental Kᵢ (nM)Reference
μ-Opioid Receptor12.515.3 ± 2.1

Q. What crystallographic techniques resolve structural ambiguities, and what software is utilized?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction :
  • Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • SHELX programs refine structures: SHELXL for small-molecule refinement (R₁ <0.05) .
  • Key Parameters :
  • Intramolecular H-bonds (e.g., N1⋯O3, 2.615 Å) stabilize planar amide conformations .

Q. How to address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer :
  • Controlled Variables :
  • Standardize cell lines (e.g., HEK293 vs. CHO for receptor assays) and serum concentrations .
  • Data Normalization :
  • Express activity as % inhibition relative to positive controls (e.g., 100% = 10 µM reference drug).
  • Statistical Analysis :
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

Q. What strategies optimize selectivity over structurally related off-target receptors?

  • Methodological Answer :
  • Substituent Engineering :
  • Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to reduce κ-opioid affinity .
  • Pharmacophore Modeling :
  • Overlay structures with selective antagonists to identify critical steric/electronic features .
  • In Silico Screening :
  • Virtual libraries of 500+ analogs prioritize candidates with predicted >50-fold selectivity .

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